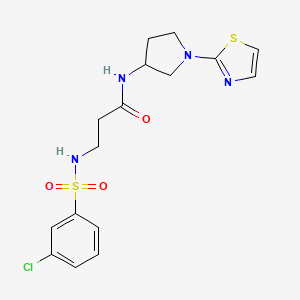

3-(3-chlorophenylsulfonamido)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide

Description

3-(3-Chlorophenylsulfonamido)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide is a structurally complex molecule featuring:

- Pyrrolidin-thiazol hybrid: A pyrrolidine ring substituted at the 3-position with a thiazol-2-yl group, contributing to conformational rigidity and hydrogen-bonding capabilities.

- Propanamide backbone: Links the sulfonamide and pyrrolidin-thiazol groups, offering flexibility for target engagement.

Its design leverages sulfonamide and heterocyclic motifs common in kinase inhibitors, suggesting mechanisms involving ATP-binding pocket disruption or allosteric modulation.

Properties

IUPAC Name |

3-[(3-chlorophenyl)sulfonylamino]-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN4O3S2/c17-12-2-1-3-14(10-12)26(23,24)19-6-4-15(22)20-13-5-8-21(11-13)16-18-7-9-25-16/h1-3,7,9-10,13,19H,4-6,8,11H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCMLYVRLQZIMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)CCNS(=O)(=O)C2=CC(=CC=C2)Cl)C3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenylsulfonamido)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Preparation of 3-chlorophenylsulfonamide: This intermediate is synthesized by reacting 3-chlorobenzenesulfonyl chloride with ammonia or an amine.

Formation of thiazolyl-pyrrolidine intermediate: This involves the reaction of thiazole with a suitable pyrrolidine derivative under controlled conditions.

Coupling reaction: The final step involves coupling the 3-chlorophenylsulfonamide with the thiazolyl-pyrrolidine intermediate using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenylsulfonamido)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

3-(3-chlorophenylsulfonamido)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenylsulfonamido)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Compounds for Comparison

Key Structural and Activity Differences

Sulfonamide vs. Sulfamoyl Groups :

- The target compound ’s 3-chlorophenylsulfonamido group enhances electrophilicity compared to the sulfamoylphenyl group in Compound 19 (). This difference may influence kinase selectivity due to steric and electronic effects .

The latter’s indole group may confer distinct π-π stacking interactions .

Chlorophenyl Position :

- The 3-chlorophenyl substitution in the target compound contrasts with the 4-chlorophenyl in Compound 10 (). Positional isomerism can alter lipophilicity and target engagement, with meta-substitutions often favoring kinase inhibition .

Backbone Flexibility :

- The propanamide linker in the target compound offers greater flexibility than the rigid acrylamide in the patent compound (). This may affect entropic penalties during binding, influencing potency .

Biological Activity

3-(3-chlorophenylsulfonamido)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide is a compound that has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Molecular Formula : C19H19ClN6O4S3

- Molecular Weight : Approximately 527.03 g/mol

The presence of a thiazole ring and a chlorophenylsulfonamide moiety suggests potential interactions with various biological targets, particularly in enzyme inhibition and receptor modulation.

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases and enzymes involved in cellular signaling pathways. Notably, compounds with similar structures have shown efficacy against various cancer cell lines by targeting the c-Met kinase, which plays a crucial role in tumor growth and metastasis.

Key Mechanisms:

- Inhibition of c-Met Kinase : The compound may act as an inhibitor of c-Met kinase, which is often overexpressed in several types of cancer. Inhibition of this kinase can lead to reduced tumor growth and increased apoptosis in cancer cells.

- Sulfonamide Activity : The sulfonamide group is known for its antibacterial properties and may also contribute to the compound's ability to disrupt cellular processes.

Biological Activity Data

The following table summarizes the biological activities observed for this compound based on available research:

Case Studies

- In Vitro Studies : Research has demonstrated that compounds structurally similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, one study reported IC50 values for similar compounds against A549, MCF-7, and HeLa cells, indicating their potential as anti-cancer agents .

- Mechanistic Insights : Further investigations into the mechanism revealed that these compounds could induce late apoptosis in cancer cells and cause cell cycle arrest in the G0/G1 phase, suggesting a multi-faceted approach to inhibiting tumor growth .

Q & A

Q. What are the optimal synthetic strategies for achieving high yield and purity of this compound?

The synthesis of this sulfonamide-thiazole hybrid requires multi-step organic reactions, typically involving:

- Stepwise functionalization : Initial sulfonylation of the chlorophenyl group followed by coupling with the pyrrolidine-thiazole moiety .

- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide, dichloromethane) enhance reaction efficiency by solubilizing intermediates .

- Temperature control : Reactions are often conducted at 60–80°C to balance reaction kinetics and side-product formation .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures is critical for removing unreacted precursors .

Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm final structure using H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can structural ambiguities in the compound be resolved?

- X-ray crystallography : Provides definitive confirmation of the thiazole-pyrrolidine conformation and sulfonamide linkage geometry .

- 2D NMR techniques : COSY and NOESY experiments clarify proton-proton spatial relationships, particularly for the pyrrolidine ring’s stereochemistry .

- IR spectroscopy : Identifies characteristic amide C=O (1650–1700 cm) and sulfonamide S=O (1150–1250 cm) stretches .

Q. What analytical methods are recommended for assessing purity and stability?

- HPLC : Use a C18 column with acetonitrile/water gradients (0.1% formic acid) to quantify impurities (<0.5%) .

- Thermogravimetric analysis (TGA) : Determines thermal stability; decomposition temperatures >200°C suggest suitability for high-temperature applications .

- Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via LC-MS .

Advanced Research Questions

Q. How can conflicting biological activity data from different assays be reconciled?

- Dose-response profiling : Compare IC values across multiple assays (e.g., enzyme inhibition vs. cell-based viability) to identify assay-specific artifacts .

- Metabolite screening : Use LC-MS to detect in situ degradation products that may interfere with activity measurements .

- Computational docking : Validate target binding poses using molecular dynamics (MD) simulations to rule out false-positive interactions .

Q. What strategies mitigate solubility challenges in biological assays?

- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without inducing cytotoxicity .

- Prodrug derivatization : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility .

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability in in vivo models .

Q. How can reaction mechanisms for key synthetic steps be elucidated?

- Kinetic isotope effects (KIE) : Replace reactive hydrogens with deuterium to probe rate-determining steps in sulfonamide bond formation .

- Intermediate trapping : Use quenching agents (e.g., methanol) to isolate and characterize transient intermediates via HRMS .

- Computational modeling : Density functional theory (DFT) calculates energy barriers for proposed mechanistic pathways .

Q. What experimental designs optimize structure-activity relationship (SAR) studies?

- Analog libraries : Synthesize derivatives with systematic substitutions (e.g., halogens, methyl groups) on the chlorophenyl or thiazole moieties .

- 3D-QSAR : Build comparative molecular field analysis (CoMFA) models to correlate steric/electrostatic features with activity .

- Selectivity screening : Profile analogs against off-target receptors (e.g., kinase panels) to identify selective candidates .

Q. How can stability under physiological conditions be improved?

- pH-sensitive formulations : Encapsulate the compound in enteric-coated capsules to prevent gastric degradation .

- Chelation additives : Include EDTA in buffer systems to inhibit metal-catalyzed hydrolysis of the sulfonamide group .

Data Analysis and Validation

Q. How should contradictory spectral data be resolved?

- Cross-lab validation : Replicate NMR/HRMS analyses in independent labs to rule out instrumentation bias .

- Crystallographic refinement : Compare experimental X-ray data with computationally predicted structures to resolve ambiguities .

Q. What statistical approaches are suitable for dose-response studies?

- Four-parameter logistic (4PL) modeling : Fit sigmoidal curves to calculate EC and Hill coefficients with 95% confidence intervals .

- Bootstrap resampling : Assess robustness of IC values by iteratively resampling raw data points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.